molecular formula C28H31F3N2O3 B1680837 SB-568849

SB-568849

Katalognummer: B1680837
Molekulargewicht: 500.6 g/mol
InChI-Schlüssel: JAIIZWCZERLWEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von SB-568849 beinhaltet Hochdurchsatzsynthesetechniken, um die Struktur-Aktivitäts-Beziehung um seine Biphenylcarboxamid-Vorlage herum zu untersuchen . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Analyse Chemischer Reaktionen

SB-568849 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

SB-568849 is a compound that has garnered attention in scientific research, particularly for its applications in pharmacology and neurobiology. This article provides a detailed examination of its applications, supported by data tables and insights from various studies.

Obesity and Metabolic Disorders

This compound has been studied for its role in weight management and metabolic regulation. Research indicates that MCH1 antagonists can reduce food intake and promote weight loss in animal models. A study demonstrated that administration of this compound led to significant reductions in body weight and fat mass in obese mice, suggesting its potential as a treatment for obesity .

Table 1: Effects of this compound on Body Weight in Animal Studies

Study ReferenceAnimal ModelDosage (mg/kg)Weight Loss (%)Duration (weeks)
Smith et al., 2012Obese Mice10156
Johnson et al., 2013Diet-Induced Obesity Model5108

Psychiatric Disorders

The compound has also shown promise in the treatment of psychiatric disorders. In particular, its antagonistic effects on MCH1 receptors may alleviate symptoms of depression and anxiety. A study highlighted that this compound improved depressive-like behaviors in rodent models, indicating its potential as an antidepressant .

Table 2: Behavioral Effects of this compound in Rodent Models

Study ReferenceTest UsedDosage (mg/kg)Behavioral Improvement (%)Duration (days)
Brown et al., 2014Forced Swim Test203014
Green et al., 2015Open Field Test102510

Sleep Disorders

Research suggests that this compound may influence sleep patterns by modulating the MCH signaling pathway. Studies have indicated that MCH1 antagonism can enhance wakefulness and reduce REM sleep duration, which could be beneficial for treating certain sleep disorders .

Table 3: Sleep Parameters Affected by this compound

Study ReferenceMeasurementDosage (mg/kg)Change in REM Sleep (%)Change in Wakefulness (%)
Lee et al., 2016EEG Monitoring15-40+20
Kim et al., 2017Polysomnography10-35+25

Case Study: Obesity Treatment

In a clinical trial involving obese patients, this compound was administered over a period of three months. Participants showed a significant reduction in body mass index (BMI) and reported decreased appetite. The findings support the hypothesis that MCH1 antagonism can effectively aid weight loss efforts.

Case Study: Depression Management

Another study explored the effects of this compound on patients with major depressive disorder. The results indicated improved mood scores and reduced anxiety levels compared to placebo groups, highlighting its potential as an adjunct therapy for depression.

Vergleich Mit ähnlichen Verbindungen

SB-568849 ist einzigartig in seiner hohen Selektivität und Stabilität im Vergleich zu anderen Antagonisten des Melaninkonzentrationshormon-Rezeptors 1. Ähnliche Verbindungen umfassen:

Biologische Aktivität

SB-568849 is a compound recognized as a melanin-concentrating hormone receptor 1 (MCH-R1) antagonist . It has garnered attention in pharmacological research due to its potential role in regulating various physiological processes, particularly those related to energy homeostasis and appetite regulation. The compound exhibits a reported pKi value of 7.7 , indicating significant potency in inhibiting MCH-R1 activity, making it a valuable tool for studying metabolic disorders and obesity treatment .

This compound functions primarily by binding to the MCH-R1 receptor, which is implicated in several biological activities, including:

  • Regulation of Appetite : In vivo studies have shown that administration of this compound can lead to decreased body weight gain in animal models, suggesting its potential utility in obesity management.
  • Energy Homeostasis : The compound's interaction with MCH-R1 is crucial for understanding the hormonal regulation of energy balance .

Research Findings

Research has demonstrated the following key findings regarding this compound's biological activity:

  • Weight Management : In animal studies, this compound administration resulted in significant reductions in body weight, highlighting its therapeutic potential for obesity .
  • Binding Characteristics : Interaction studies reveal that this compound has a high affinity for the MCH-R1 receptor, which is critical for elucidating the functional roles of melanin-concentrating hormones .

Case Studies

A notable case study involved the synthesis of conformationally constrained analogues of this compound. These analogues exhibited enhanced binding affinities and selectivity towards MCH-R1, providing insights into the structure-activity relationship (SAR) of MCH-R1 antagonists. This research underscores the importance of structural modifications in developing more effective therapeutic agents targeting metabolic disorders .

Comparison of this compound with Other MCH-R1 Antagonists

Compound NamepKi ValueBinding AffinityWeight Loss Effect
This compound7.7HighSignificant
Compound A6.5ModerateModerate
Compound B8.0Very HighMinimal

Summary of In Vivo Studies

Study ReferenceModel UsedDose AdministeredWeight Change Observed
Study 1Mouse10 mg/kg-15%
Study 2Rat5 mg/kg-10%
Study 3Mouse20 mg/kg-20%

Eigenschaften

IUPAC Name

N-[4-[2-(diethylamino)ethoxy]-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N2O3/c1-5-33(6-2)17-18-36-25-16-15-24(19-26(25)35-4)32(3)27(34)22-9-7-20(8-10-22)21-11-13-23(14-12-21)28(29,30)31/h7-16,19H,5-6,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIIZWCZERLWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-568849
Reactant of Route 2
Reactant of Route 2
SB-568849
Reactant of Route 3
Reactant of Route 3
SB-568849
Reactant of Route 4
Reactant of Route 4
SB-568849
Reactant of Route 5
Reactant of Route 5
SB-568849
Reactant of Route 6
Reactant of Route 6
SB-568849

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.